An In-depth Technical Guide to 3-Chloro-4-methylbenzoyl chloride for Advanced Research and Development
An In-depth Technical Guide to 3-Chloro-4-methylbenzoyl chloride for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-methylbenzoyl chloride (CAS No. 21900-30-1), a reactive acyl chloride of significant interest in synthetic organic chemistry. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, and explores its reactivity, with a particular focus on its potential applications in the pharmaceutical and agrochemical industries. Safety, handling, and disposal procedures are also thoroughly addressed to ensure its safe and effective use in a laboratory setting. While specific named applications in drug synthesis are not widely documented in readily available literature, this guide draws on the well-established reactivity of related benzoyl chlorides to provide field-proven insights into its potential as a key building block for novel bioactive molecules.
Core Chemical Identity and Properties
3-Chloro-4-methylbenzoyl chloride is a disubstituted aromatic acyl chloride. The presence of the highly reactive acyl chloride functional group makes it a valuable intermediate for introducing the 3-chloro-4-methylbenzoyl moiety into a variety of molecular scaffolds.
Chemical Structure and Identifiers
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IUPAC Name: 3-Chloro-4-methylbenzoyl chloride
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CAS Number: 21900-30-1
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Molecular Formula: C₈H₆Cl₂O
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Molecular Weight: 189.04 g/mol
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InChI Key: GANDSBWEBNXLMG-UHFFFAOYSA-N
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Canonical SMILES: CC1=CC(Cl)=C(C=C1)C(=O)Cl
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Chloro-4-methylbenzoyl chloride is presented in Table 1. As with many acyl chlorides, it is a moisture-sensitive liquid that can be corrosive.
| Property | Value | Source(s) |
| Physical State | Liquid | [1] |
| Appearance | Pale brown to yellow liquid | [1] |
| Boiling Point | 135 °C at 20 mmHg | [1] |
| Purity | Typically >95% | [1] |
| Reactivity | Reacts with water, alcohols, and amines. Moisture sensitive. |
Synthesis and Purification
The most common and straightforward synthesis of 3-Chloro-4-methylbenzoyl chloride involves the chlorination of the corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid.
Recommended Synthesis Protocol
A reliable method for the preparation of 3-Chloro-4-methylbenzoyl chloride is the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), combine 3-chloro-4-methylbenzoic acid (1.0 equivalent) and an excess of thionyl chloride (SOCl₂) (approximately 5 equivalents).
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Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is then removed by distillation under reduced pressure.
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Purification: The crude 3-Chloro-4-methylbenzoyl chloride is then purified by vacuum distillation.
Caption: Synthesis of 3-Chloro-4-methylbenzoyl chloride.
Chemical Reactivity and Synthetic Applications
As a reactive acyl chloride, 3-Chloro-4-methylbenzoyl chloride is an excellent electrophile and participates in a variety of nucleophilic acyl substitution reactions. Its utility in the synthesis of pharmaceuticals and agrochemicals stems from its ability to form stable amide and ester linkages, as well as its participation in Friedel-Crafts acylation reactions.
Amide Bond Formation
The reaction of 3-Chloro-4-methylbenzoyl chloride with primary or secondary amines is a robust method for the synthesis of N-substituted amides. This reaction is fundamental in medicinal chemistry for the construction of amide-containing bioactive molecules.
Reaction Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the stable amide bond. A base is typically added to neutralize the HCl byproduct.
Caption: Amide formation via nucleophilic acyl substitution.
While direct examples for 3-Chloro-4-methylbenzoyl chloride are scarce in readily available literature, the synthesis of various biologically active amides using structurally similar benzoyl chlorides is well-documented. For instance, substituted benzoyl chlorides are key intermediates in the synthesis of some non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Friedel-Crafts Acylation
3-Chloro-4-methylbenzoyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-chloro-4-methylbenzoyl group onto an aromatic ring. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.
Reaction Mechanism: The Lewis acid catalyst activates the acyl chloride by coordinating to the chlorine atom, which makes the carbonyl carbon more electrophilic. The aromatic ring then acts as a nucleophile, attacking the activated acylium ion. Subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring and yields the final ketone product.
Caption: General mechanism of Friedel-Crafts acylation.
Aryl ketones are important precursors for a wide range of pharmaceuticals and agrochemicals. The specific substitution pattern of 3-Chloro-4-methylbenzoyl chloride can be strategically utilized to synthesize complex molecules with desired biological activities.
Analytical Characterization
While a comprehensive set of publicly available spectra for 3-Chloro-4-methylbenzoyl chloride is limited, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and a set of multiplets in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and benzoyl chloride groups.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbonyl carbon, and the six aromatic carbons. The chemical shift of the carbonyl carbon will be in the typical range for acyl chlorides.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1750-1800 cm⁻¹ corresponding to the C=O stretching vibration of the acyl chloride.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key feature in identifying the molecular ion cluster.
Safety, Handling, and Disposal
3-Chloro-4-methylbenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
Hazard Identification
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Causes severe skin burns and eye damage. [1]
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May be corrosive to metals. [1]
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Harmful if swallowed or in contact with skin.
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Toxic if inhaled.
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Lachrymator.
Recommended Handling Procedures
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Work in a well-ventilated fume hood.[1]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
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Avoid contact with skin, eyes, and clothing.[1]
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Keep away from moisture and incompatible materials such as water, alcohols, and strong bases.[1]
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Store in a tightly sealed container in a cool, dry place.[1]
First Aid Measures
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Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal
Dispose of in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste.
Conclusion
3-Chloro-4-methylbenzoyl chloride is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its reactivity, primarily through nucleophilic acyl substitution and Friedel-Crafts acylation, allows for the construction of complex molecular architectures. While specific, named applications in the synthesis of commercial drugs are not widely reported, its structural motifs are present in many bioactive compounds, suggesting its utility in discovery and lead optimization programs. Researchers and scientists are encouraged to explore the synthetic possibilities of this versatile reagent while adhering to strict safety protocols.
